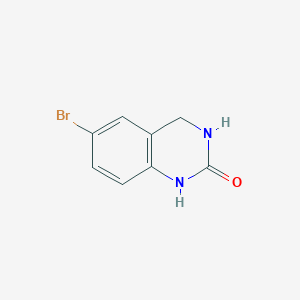
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 3-position with a carboxylic acid group and at the 1-position with a benzyloxy carbonyl group .科学的研究の応用
1. Synthesis and Evaluation in Medicinal Chemistry
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid has been utilized in the synthesis of various medically significant compounds. For example, it serves as a key intermediate in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate (MTX), a drug used in cancer chemotherapy and autoimmune diseases. These derivatives are studied for their role in inhibiting folate metabolism, critical in understanding the drug's mechanism and improving its efficacy (Piper, Montgomery, Sirotnak, & Chello, 1982).
2. Antibacterial Agent Synthesis
The compound is also involved in synthesizing new derivatives with antibacterial properties. For instance, it plays a role in creating sulfamoyl and piperidine functionalities with noted antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
3. Photophysical Research
In photophysical studies, derivatives of this compound, such as 3,5-bis(benzyloxy)benzoic acid, have been used to create lanthanide-based coordination compounds. These studies explore the compounds' crystal structures and photophysical properties, which are significant in materials science and luminescent materials research (Sivakumar, Reddy, Cowley, & Butorac, 2011).
4. Organic Synthesis Methods
This compound is also crucial in developing novel organic synthesis methods. For example, it has been used in studies exploring safe alternatives to the Arndt-Eistert reaction, a widely used chemical reaction in organic synthesis (Katritzky, Zhang, & Fang, 2000).
5. Development of Electrocatalysts
In the field of electrochemistry, derivatives of this compound are utilized in synthesizing electrocatalysts. Such research includes the development of benzyloxy-functionalized diiron complexes, which are relevant for understanding and mimicking the active site of hydrogenases, enzymes that play a critical role in the biological production and conversion of hydrogen gas (Song et al., 2012).
6. Biodegradable Polymer Research
Additionally, it's used in the synthesis of novel biodegradable cyclic carbonate polyester copolymers, which are explored for applications in medicine, such as tissue scaffolds and drug delivery systems (Longino et al., 2003).
作用機序
- Cathepsin K plays a crucial role in bone remodeling, particularly in osteoclasts. It is involved in the degradation of collagen and other extracellular matrix proteins within bone tissue .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in peptide bond formation, where it acts as a protecting group for amine functionalities. This interaction is crucial for the selective synthesis of peptides, as it prevents unwanted side reactions by temporarily blocking reactive sites on the amino acids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in the synthesis of proteins and enzymes, thereby altering the metabolic pathways within the cell. Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production of metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, such as alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound can be metabolized by enzymes involved in the synthesis and degradation of peptides, leading to changes in the concentration of these biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via amino acid transporters and distributed to specific organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. The localization of the compound can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .
特性
IUPAC Name |
5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

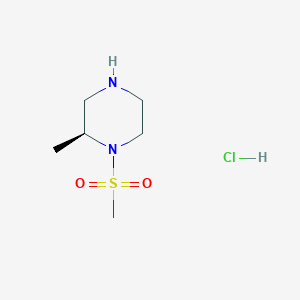
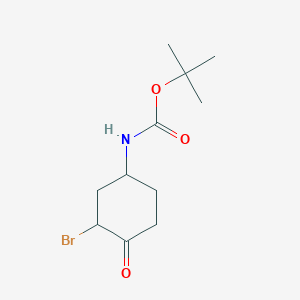

![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)
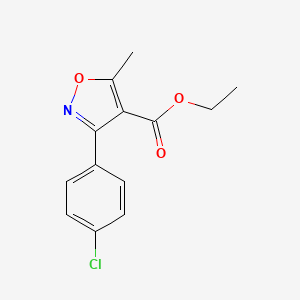
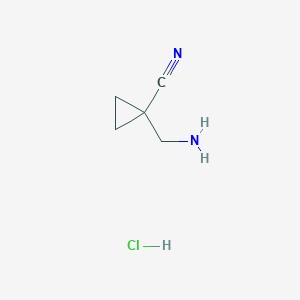
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)
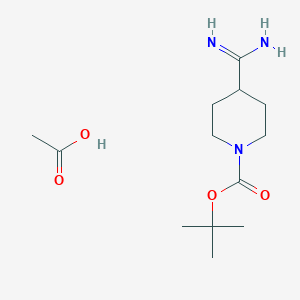
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)

![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)

